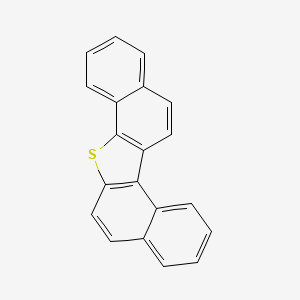

Dinaphthothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dinaphthothiophene is a class of compounds structurally similar to thiophene-based organic semiconductors. These compounds have shown promise for use in p-type organic semiconductors and as precursors to axially chiral 1,1’-binaphthyl catalysts, which play a significant role in asymmetric synthesis . This compound S-oxides and other fused ring thiophene S-oxides have been investigated for their potential to release atomic oxygen during irradiation at longer wavelengths .

Méthodes De Préparation

Dinaphthothiophenes can be synthesized through various routes. One method involves the successive addition of two functionalized styryl groups to a thiophene ring, followed by a photocyclization to form the asymmetric dinaphthothiophene . Another method includes the Newman-Kwart rearrangement of dithiocarbamates by heating the dimethylthiocarbamate of binaphthol at 285-310°C, yielding this compound in 20-40% yield . Additionally, dinaphthyl sulfide can undergo an iodine-catalyzed photocyclization to produce this compound in 85% yield .

Analyse Des Réactions Chimiques

Dinaphthothiophenes undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the photoinduced deoxygenation of dinaphthothiophene S-oxide releases atomic oxygen (O(3P)) . Thiophene reacts with aliphatic ketones in aqueous sulfuric acid to give condensation products containing up to five thiophene units . Common reagents used in these reactions include sulfuric acid and iodine. Major products formed from these reactions include this compound and its derivatives .

Applications De Recherche Scientifique

Dinaphthothiophenes have a wide range of scientific research applications. They are used in organic semiconductors, particularly in p-type semiconductors . These compounds are also precursors to axially chiral 1,1’-binaphthyl catalysts, which are crucial in asymmetric synthesis . Additionally, dinaphthothiophene S-oxides have been studied for their potential to release atomic oxygen upon irradiation, making them useful in photochemical applications .

Mécanisme D'action

The mechanism of action of dinaphthothiophenes involves their ability to undergo photoinduced deoxygenation, releasing atomic oxygen (O(3P)) . This process is facilitated by the absorption of light at longer wavelengths, which induces the deoxygenation of dinaphthothiophene S-oxide . The molecular targets and pathways involved in this mechanism include the singlet-triplet gap and the oxidation of the solvent by the sulfoxides .

Comparaison Avec Des Composés Similaires

Dinaphthothiophenes are structurally similar to thiophene-based organic semiconductors and dibenzothiophene S-oxide . dinaphthothiophenes exhibit unique properties such as high refractive indices and the ability to release atomic oxygen upon irradiation . Similar compounds include dibenzothiophene S-oxide, benzo[b]naphtho[1,2,d]thiophene S-oxide, and benzo[b]phenanthro[9,10-d]thiophene S-oxide .

Propriétés

Numéro CAS |

71012-24-3 |

|---|---|

Formule moléculaire |

C20H12S |

Poids moléculaire |

284.4 g/mol |

Nom IUPAC |

12-thiapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |

InChI |

InChI=1S/C20H12S/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12H |

Clé InChI |

SYXXZXWLYNODHL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C2C4=C(S3)C5=CC=CC=C5C=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.